molecular formula C17H11ClN2O3S B2476118 4-(Thiophene-2-amido)phenyl 2-chloropyridine-4-carboxylate CAS No. 1111529-41-9

4-(Thiophene-2-amido)phenyl 2-chloropyridine-4-carboxylate

Cat. No.: B2476118
CAS No.: 1111529-41-9
M. Wt: 358.8
InChI Key: OXOMTNDWYCPBLY-UHFFFAOYSA-N
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Description

4-(Thiophene-2-amido)phenyl 2-chloropyridine-4-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, known for its electronic properties, and the pyridine ring, a common scaffold in pharmaceuticals, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophene-2-amido)phenyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The final step involves the formation of the amide bond between the thiophene and phenyl groups and the esterification of the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophene-2-amido)phenyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the chlorine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

4-(Thiophene-2-amido)phenyl 2-chloropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophene-2-amido)phenyl 2-chloropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophene-2-amido)phenyl 2-chloropyridine-4-carboxylate is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and steric properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

[4-(thiophene-2-carbonylamino)phenyl] 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-15-10-11(7-8-19-15)17(22)23-13-5-3-12(4-6-13)20-16(21)14-2-1-9-24-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOMTNDWYCPBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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